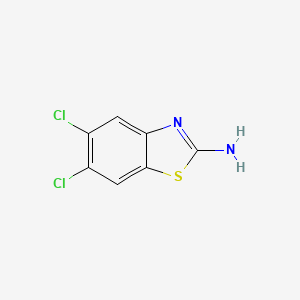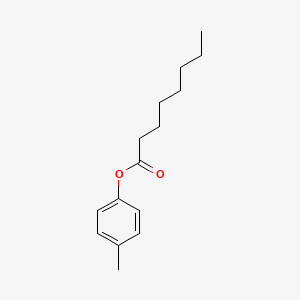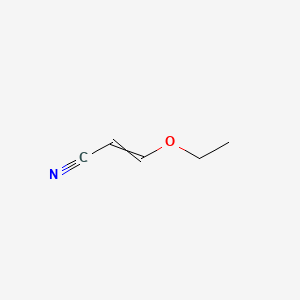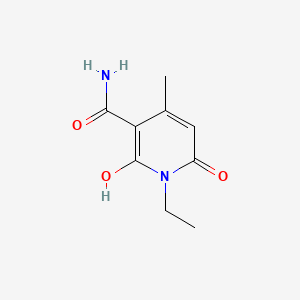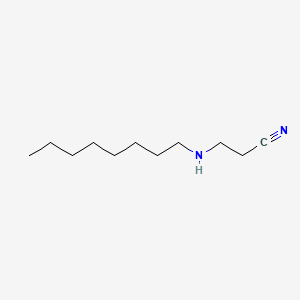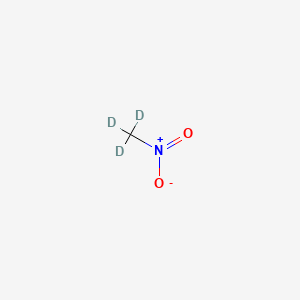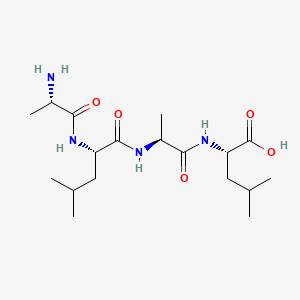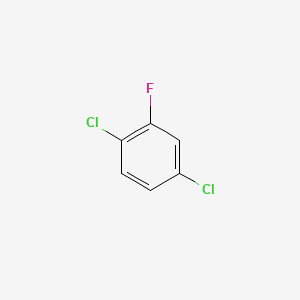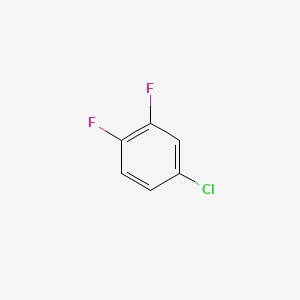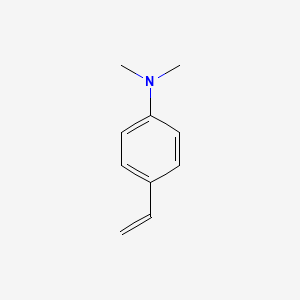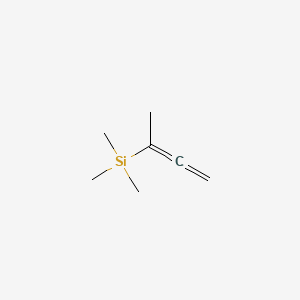
1-Methyl-1-(trimethylsilyl)allene
概要
説明
1-Methyl-1-(trimethylsilyl)allene is a chemical compound with the molecular formula C7H14Si and a molecular weight of 126.27 . It is widely used as propargylic anion equivalents and three-carbon synthons for [3 + 2] annulations leading to five-membered compounds including cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes .
Synthesis Analysis
This compound can be conveniently prepared by the method of Vermeer . Silyl-substituted propargyl mesylates undergo SN2 displacement by the organocopper reagent generated from methylmagnesium chloride, copper (I) bromide, and lithium bromide . This compound is produced in 52% yield from commercially available (trimethylsilyl)propargyl alcohol .Molecular Structure Analysis
The molecular structure of this compound is characterized by a carbon-silicon bond, which is longer and less sterically hindered than a carbon-carbon bond . This allows for SN2-like reactions to occur more readily .Chemical Reactions Analysis
In synthetic organic chemistry research, this compound is actively studied for its ability to act as a precursor in the formation of complex cyclic structures through pericyclic reactions . The rates of allene cyclopropanation are highly dependent on the steric and electronic properties of the allene .Physical And Chemical Properties Analysis
This compound has a boiling point of 111-112 °C and a density of 0.759 g/mL at 25 °C . It is soluble in CH2Cl2, benzene, THF, Et2O, and most organic solvents .科学的研究の応用
Synthesis of Allenylsilanes
1-Methyl-1-(trimethylsilyl)allene is a key product in the general method for synthesizing allenylsilanes. This method also results in the byproduct 1-trimethylsilyl-1-butyne and is a significant advancement in organic synthesis, particularly in the context of addition and sulfonation reactions (Danheiser, Tsai, & Fink, 2003).
Reactivity with Terminal Alkenes
The compound has been found to react even at room temperature with terminal alkenes, cycloalkenes, and other similar compounds, showing its versatility as an enophile in phospha ene reactions. This leads to the formation of various allyl-substituted chlorophosphanes (Mackewitz & Regitz, 2006).
Formation of Hydride-Alkenylcarbyne Derivatives
This compound is involved in the C−H bond activation of terminal allenes, leading to the formation of hydride-alkenylcarbyne-osmium and disubstituted vinylidene-ruthenium derivatives. This reactivity showcases its role in complex organometallic transformations (Collado et al., 2010).
Enantioselective Cyclopropanation
The compound is particularly effective in rhodium-mediated enantioselective cyclopropanation reactions. It proceeds in higher yield than other similar substrates, indicating a significant beta-silicon effect (Gregg, Farrugia, & Frost, 2009).
Metalation and Cross-Coupling
This compound undergoes zincation followed by Pd-catalyzed coupling, leading to the formation of regioselectively tetrasubstituted allenes. This process can be conducted in a one-pot procedure, highlighting its practical utility in organic synthesis (Quinio et al., 2015).
作用機序
Safety and Hazards
将来の方向性
If pure 1-methyl-1-(trimethylsilyl)allene is required, the mixture of allenylsilane and 1-trimethylsilyl-1-butyne can be treated with 0.15 equiv of silver nitrate in 10:1 methanol–water at room temperature for 1 hr . This field continues to be an area of active research, with potential for new discoveries and applications .
特性
InChI |
InChI=1S/C7H14Si/c1-6-7(2)8(3,4)5/h1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFIQOXZWRCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996067 | |
| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74542-82-8 | |
| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074542828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)-1,2-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7C73V8VZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Methyl-1-(trimethylsilyl)allene in organic synthesis?
A1: this compound acts as a valuable three-carbon synthon in [3+2] annulation reactions. [] This means it can react with other molecules to form five-membered rings, which are crucial building blocks for many organic compounds. It's particularly useful for synthesizing cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes. []
Q2: How is this compound typically synthesized?
A2: The most common method is the Vermeer protocol, which involves treating (trimethylsilyl)propargyl alcohol with methylmagnesium chloride in the presence of Copper(I) Bromide and Lithium Bromide. [, ] This reaction yields this compound along with a small amount of the isomeric 1-trimethylsilyl-1-butyne. []
Q3: Are there alternative synthesis routes for this compound and its analogs?
A3: Yes, 3-Methyl-1-(trimethylsilyl)allene can be synthesized by directly silylating the lithium derivative of 1,2-butadiene with Chlorotrimethylsilane. [] Additionally, altering the Grignard reagent in the Vermeer method allows for the synthesis of allenylsilanes with different substituents at the C-1 position. []
Q4: How does the trimethylsilyl group influence the reactivity of this compound?
A4: The trimethylsilyl group plays a crucial role in directing the regioselectivity of reactions involving this compound. For instance, in rhodium-catalyzed cyclopropanation reactions with aryldiazoacetate esters, the presence of the trimethylsilyl group leads to a significant beta-silicon effect, resulting in higher yields compared to other 1,1-disubstituted allene substrates. []
Q5: The research mentions that this compound can react with transition metal complexes. Could you elaborate on this?
A5: Research shows that this compound can coordinate to transition metals like osmium and ruthenium. [, ] For example, it forms π-allene complexes with osmium, where the allene's double bond coordinates to the metal center. [, ] These complexes can undergo further transformations, showcasing the potential of this compound in organometallic chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



